BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

Physicochemical profiling Fragment-based drug discovery Medicinal chemistry building blocks

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride (CAS 725203-02-1; also registered as CAS 1187830-91-6) is a saturated bicyclic heterocycle belonging to the pyrazolo[3,4-c]pyridine class. As the hydrochloride salt of the 3-one (lactam) tautomer of hexahydropyrazolo[3,4-c]pyridin-3-one, it presents a molecular formula of C₆H₁₀ClN₃O and a molecular weight of 175.61 g/mol.

Molecular Formula C6H10ClN3O
Molecular Weight 175.61
CAS No. 725203-02-1
Cat. No. B3024376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
CAS725203-02-1
Molecular FormulaC6H10ClN3O
Molecular Weight175.61
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NN2.Cl
InChIInChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H
InChIKeyPDVSXYXCJQKNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one Hydrochloride – Core Scaffold Identity and Procurement Baseline


4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride (CAS 725203-02-1; also registered as CAS 1187830-91-6) is a saturated bicyclic heterocycle belonging to the pyrazolo[3,4-c]pyridine class. As the hydrochloride salt of the 3-one (lactam) tautomer of hexahydropyrazolo[3,4-c]pyridin-3-one, it presents a molecular formula of C₆H₁₀ClN₃O and a molecular weight of 175.61 g/mol [1]. The scaffold features a secondary amine within the tetrahydropyridine ring that permits N-functionalisation, a lactam carbonyl at position 3 that can engage in hydrogen bonding and tautomerise to the 3-ol form, and an enhanced aqueous solubility conferred by hydrochloride salt formation . These structural attributes underpin its utility as a fragment-based drug discovery (FBDD) building block and a key intermediate for kinase inhibitor programmes, including clinically validated factor Xa and Pim kinase inhibitor chemotypes [2].

Why Generic In-Class Substitution of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one Hydrochloride Is Not Scientifically Justifiable


Casual substitution of this tetrahydro-3-one hydrochloride with its closest commercial analogs – the unsaturated aromatic 1H-pyrazolo[3,4-c]pyridin-3(2H)-one (CAS 53975-70-5), the 3-ol tautomer (free base), or N-substituted derivatives such as 6-benzyl- or 2-phenyl variants – introduces critical divergences. The tetrahydro saturation eliminates the planar aromaticity of the pyridine ring, generating a secondary amine (pKa ~9–10) amenable to reductive amination, urea formation, or sulfonamide capping [1]; the aromatic analog (XLogP3 ~1.0 vs. −0.32 estimated for the tetrahydro free base) lacks this vector and exhibits markedly different lipophilicity, solubility, and permeability . The hydrochloride salt further distinguishes the target by providing a defined stoichiometry (1:1 HCl), improved crystallinity, and documented water solubility (~8 g/L estimated for the free base), whereas the free base 3-ol form is hygroscopic and batch-variable . These differences are consequential for reproducible chemical biology experiments, SAR progression, and scalable synthesis, meaning that interchange without orthogonal analytical verification will confound potency, selectivity, and pharmacokinetic readouts.

Head-to-Head Quantitative Evidence: 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one Hydrochloride vs. Closest Analogs


LogP and Solubility Differentiation: Tetrahydro-3-one HCl vs. Aromatic 3-one Analog

The tetrahydro-3-one hydrochloride exhibits a computed log Kow of −0.32 (free base) and an estimated water solubility of approximately 8 g/L, whereas the fully aromatic analog 1H-pyrazolo[3,4-c]pyridin-3(2H)-one (CAS 53975-70-5) possesses a higher lipophilicity (XLogP3 ~1.0) and substantially lower aqueous solubility . The hydrochloride salt formation further enhances solubility beyond the free base estimate, which is critical for biochemical assay compatibility at millimolar concentrations typical of fragment screening [1].

Physicochemical profiling Fragment-based drug discovery Medicinal chemistry building blocks

Fragment Growth Vector Capacity: Tetrahydro-3-one HCl vs. N-Substituted Analogs

The target compound possesses three chemically orthogonal diversification sites: (i) secondary amine at position 6 for reductive amination or acylation, (ii) N1/N2 tautomeric positions on the pyrazolone ring for regioselective alkylation, and (iii) the carbonyl oxygen at position 3 that can be activated for C–C coupling via triflate formation. In contrast, pre-functionalised analogs such as 6-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one (CAS 909187-64-0) block the secondary amine, eliminating the most synthetically accessible growth vector . The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold described by Bedwell et al. (2023) demonstrates that vectorial functionalisation from the parent tetrahydro core can selectively address N-1, N-2, C-3, and C-5 positions, yielding diverse FBDD libraries with scaffold retention >90% [1].

Fragment elaboration Synthetic tractability Kinase inhibitor design

Salt Form Purity and Batch Reproducibility: HCl Salt vs. Free Base or Dihydrochloride

Commercially available 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride from Fluorochem (Cat. F092036, 95% purity, MW 175.62, solid state) and Aladdin (Cat. H179973, 95% purity, MW 175.6) is supplied as a well-characterised 1:1 hydrochloride salt with defined GHS hazard classification (H302, H315, H319, H332, H335) . By contrast, the dihydrochloride salt (CAS 1384431-32-6) incorporates two equivalents of HCl (MW ~212.08), altering stoichiometry and potentially complicating reaction stoichiometry calculations in downstream synthetic steps . The free base form (MW 139.16) is hygroscopic and exhibits batch-dependent water content, introducing weighing errors of up to 5–10% when not freshly desiccated.

Procurement quality control Salt selection Reproducibility

GABA Receptor Subtype Pharmacological Fingerprint: Pyrazolo[3,4-c] Scaffold vs. Isomeric Pyrazolo[5,4-c] Scaffold

The pyrazolo[3,4-c]pyridin-3-one scaffold is annotated as an antagonist of the GABAₐ receptor ρ1 subunit (GABRR1) in the DrugMap database, distinguishing it from the isomeric pyrazolo[5,4-c]pyridin-3-ol (Aza-THIP), which is characterised as a moderately potent GABA꜀ antagonist with no detectable interaction at GABAₐ receptors [1][2]. The critical structural divergence is the ring fusion geometry: the [3,4-c] isomer presents the pyrazole N1/N2 in a different spatial orientation relative to the piperidine nitrogen compared to the [5,4-c] isomer, resulting in altered hydrogen-bonding patterns with receptor residues . Quantitative selectivity data for the [3,4-c] scaffold remain limited in the public domain; however, the differential annotation constitutes a class-level evidence point for receptor subtype selectivity.

GABA receptor pharmacology Neuroscience tool compounds Scaffold hopping

COX Inhibition SAR Context: Tetrahydro-3-one Scaffold in Pyrazolopyridine Anti-inflammatory Programs

Pyrazolo[3,4-c]pyridine derivatives incorporating the tetrahydro-3-one core have been evaluated for cyclooxygenase inhibition. Analog studies report IC₅₀ values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2, establishing the scaffold as a viable starting point for anti-inflammatory lead optimisation [1]. The unsubstituted tetrahydro-3-one hydrochloride serves as the minimal pharmacophore for such programs; its COX inhibitory potency is modest in the absence of aryl substitution, but the scaffold's ligand efficiency (LE ≈ 0.30–0.35 kcal/mol per heavy atom for these analogs) is competitive within fragment library benchmarks [2]. Substitution at N1, N6, or C3 can modulate COX-2 selectivity, as demonstrated in related pyrazolopyridine series [3].

COX-1/COX-2 inhibition Anti-inflammatory drug discovery Scaffold-based SAR

Price and Availability Benchmarking: 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one HCl vs. 6-Benzyl Derivative

Procurement data from major vendors indicate that 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is available at £58.00/100 mg (Fluorochem, UK stock, 5+ units) and $205.90/250 mg (Aladdin, 8–12 week lead time) . The 6-benzyl derivative (CAS 909187-64-0) is available at higher cost and limited availability from specialty suppliers such as Combi-Blocks (custom synthesis pricing) . The unsubstituted core is stocked at multiple geographic hubs (UK, Germany, China), whereas N-substituted analogs typically require custom synthesis with lead times exceeding 4–6 weeks. For laboratories requiring immediate access, the target compound is the most supply-chain resilient option in the pyrazolo[3,4-c]pyridin-3-one series.

Procurement cost analysis Laboratory supply chain Building block availability

Evidence-Backed Application Scenarios for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one Hydrochloride


Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's low molecular weight (175.61 g/mol as HCl salt), high aqueous solubility (~8 g/L estimated free base), and three orthogonal synthetic elaboration vectors make it an ideal fragment library entry [1]. Its hydrochloride salt form guarantees consistent weighing and dissolution for fragment screening at 1–10 mM in aqueous buffer, outperforming the hygroscopic free base and the lipophilic aromatic analog (logP shift of >1 unit) in assay compatibility . The vectorial functionalisation strategy described by Bedwell et al. (2023) demonstrates selective elaboration at N1, N2, C3, and C5, enabling systematic fragment growth with scaffold retention exceeding 90% [2].

Kinase Inhibitor Medicinal Chemistry: Apixaban-Class Scaffold Exploration

The tetrahydro-3-one core is the direct synthetic precursor to the clinically validated factor Xa inhibitor scaffold exemplified by apixaban (BMS-562247), where the pyrazolo[3,4-c]pyridin-3-one bicycle is further elaborated at N1, N6, and C3 [1]. The unsubstituted hydrochloride serves as the key intermediate for SAR programs targeting factor Xa, Pim kinase, and RIP1 kinase, where the secondary amine at position 6 is the primary site for introducing aryl or heteroaryl substituents via reductive amination or direct N-arylation . Its commercial availability at 95% purity from multiple vendors enables rapid scale-up from milligram to gram quantities without in-house core synthesis [2].

Neuroscience GABA Receptor Tool Compound Development

The pyrazolo[3,4-c]pyridin-3-one scaffold's annotation as a GABAₐ ρ1 (GABRR1) receptor antagonist in the DrugMap database positions it as a starting point for developing subtype-selective GABAergic tool compounds [1]. Critically, the [3,4-c] regioisomer is pharmacologically distinct from the [5,4-c] isomer (Aza-THIP), which targets GABA꜀ receptors without detectable GABAₐ interaction (Krehan et al., 2003) . Researchers investigating GABAₐ ρ1-mediated signalling should specify the [3,4-c] tetrahydro-3-one scaffold to avoid inadvertent GABA꜀ engagement associated with the isomeric [5,4-c] series [2].

Anti-inflammatory Lead Identification: COX-2 Inhibitor Fragment Baseline

Substituted pyrazolo[3,4-c]pyridine analogs bearing the tetrahydro-3-one core have demonstrated COX-1/COX-2 inhibitory activity with IC₅₀ values in the 19–42 μM range (Elzahhar et al., 2020) [1]. The unsubstituted tetrahydro-3-one hydrochloride provides the cleanest fragment baseline for medicinal chemistry groups initiating COX-2 SAR programs, enabling unambiguous attribution of potency gains to introduced substituents . Its commercial availability as a solid hydrochloride simplifies the preparation of stock solutions for enzymatic assays compared to oils or hygroscopic free bases commonly encountered in fragment libraries [2].

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.